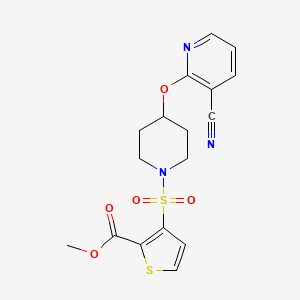

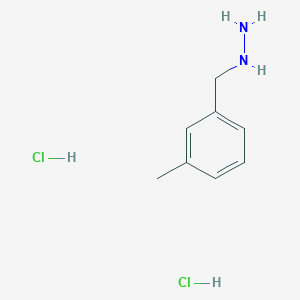

![molecular formula C20H26N4O B2492290 (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034480-87-8](/img/structure/B2492290.png)

(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . This yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux to give the final product . The mechanism of this second step involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Acetylcholinesterase Inhibitory Activity

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to the compound , were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .

Alzheimer’s Disease Treatment

The compound 6g, a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, showed promising results as a potential treatment for Alzheimer’s disease . It was found to be a selective AChE inhibitor, and its mechanism of inhibition was analyzed by the kinetic study .

Anti-HIV Activity

Indole derivatives, which share structural similarities with the compound , have been synthesized and screened for their anti-HIV activity . These compounds were found to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antitumor Activity

Imidazole derivatives have been reported to exhibit antitumor activity . This suggests that the compound , which contains an imidazole moiety, may also have potential applications in cancer treatment.

properties

IUPAC Name |

[4-(2-phenylethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(17-6-7-18-19(14-17)22-15-21-18)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZJFEWQIGJQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)CCC4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

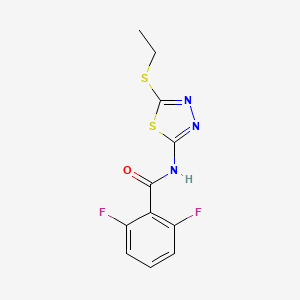

![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

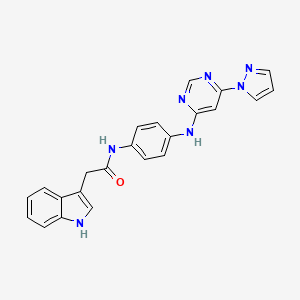

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

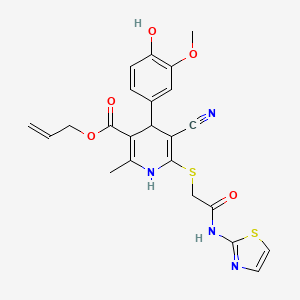

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)